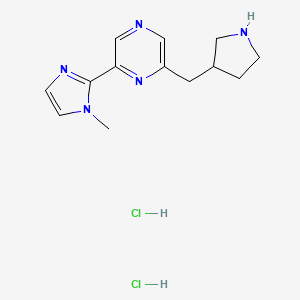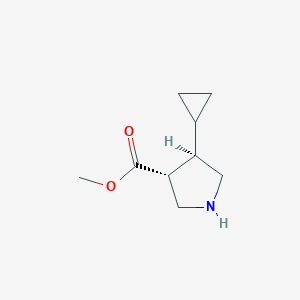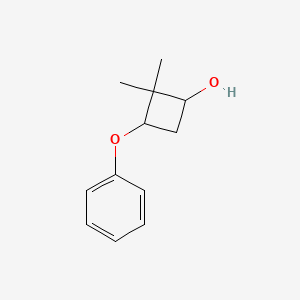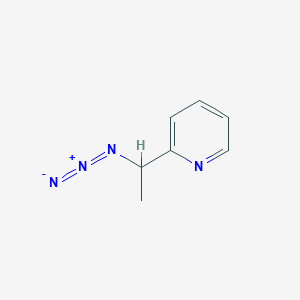![molecular formula C9H16O B12314704 6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
6,6-Dimethyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1-oxaspiro[2.5]octan ist eine chemische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet, die ein Sauerstoffatom umfasst, das in ein Ringsystem integriert ist. Diese Verbindung zeichnet sich durch ihre Stabilität und Reaktivität aus, was sie zu einem interessanten Objekt in verschiedenen Bereichen der wissenschaftlichen Forschung und industriellen Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,6-Dimethyl-1-oxaspiro[2.5]octan beinhaltet typischerweise die Reaktion von 2-Brom-5,5-dimethyl-1,3-cyclohexandion mit Tetracyanoethylen . Diese Reaktion verläuft unter kontrollierten Bedingungen, um die Bildung der gewünschten spirocyclischen Struktur zu gewährleisten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6,6-Dimethyl-1-oxaspiro[2.5]octan kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und integriert oft fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
6,6-Dimethyl-1-oxaspiro[2.5]octan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten spirocyclischen Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1-oxaspiro[2.5]octan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Interaktionen mit Biomolekülen untersucht.
Medizin: Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu erforschen, einschließlich ihrer Verwendung als Vorläufer für die Arzneimittelentwicklung.
Wirkmechanismus
Der Mechanismus, durch den 6,6-Dimethyl-1-oxaspiro[2.5]octan seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biochemische Pfade beeinflussen und zu den beobachteten Effekten führen. Die genauen molekularen Zielstrukturen und Pfade sind Gegenstand laufender Forschung, wobei Studien sich auf ihre Bindungsaffinität und Reaktivität mit verschiedenen Biomolekülen konzentrieren .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-1-oxaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 6,6-Dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and reactivity with different biomolecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,6-Dimethyl-4,8-dioxospiro[2.5]octan-1,1,2,2-tetracarbonitril: Diese Verbindung teilt eine ähnliche spirocyclische Struktur, enthält aber zusätzliche funktionelle Gruppen, die ihr verschiedene chemische Eigenschaften verleihen.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octan-4,8-dion: Eine weitere verwandte Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit
Was 6,6-Dimethyl-1-oxaspiro[2.5]octan auszeichnet, ist seine spezifische Kombination aus Stabilität und Reaktivität, die es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht. Seine einzigartige spirocyclische Struktur trägt auch zu seinem unterschiedlichen chemischen Verhalten im Vergleich zu anderen ähnlichen Verbindungen bei .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
6,6-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)3-5-9(6-4-8)7-10-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
APNBUQCXSSDGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


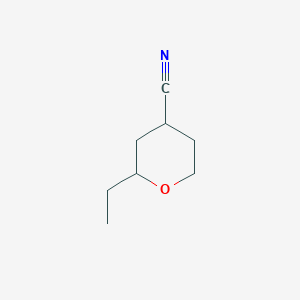


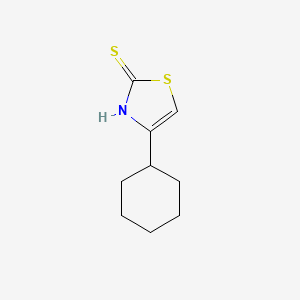

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
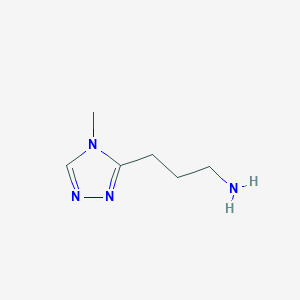
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
